molecular formula C31H33N3O7 B12094331 2'-Amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine

2'-Amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine

Cat. No.: B12094331
M. Wt: 559.6 g/mol
InChI Key: TUSABYUHVBHWDJ-UHFFFAOYSA-N
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Description

2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine is a modified nucleoside derivative. It is characterized by the presence of an amino group at the 2’ position, a deoxy group, and a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine typically involves multiple steps:

    Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of the nucleoside is protected using the 4,4’-dimethoxytrityl (DMT) group. This is achieved by reacting the nucleoside with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.

    Introduction of the Amino Group: The 2’ hydroxyl group is converted to an amino group through a series of reactions, including oxidation, reduction, and substitution reactions.

    Methylation: The 5 position of the uridine is methylated using methyl iodide in the presence of a base

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in nucleic acid synthesis and other applications .

Scientific Research Applications

2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine has several scientific research applications:

    Chemistry: It is used in the synthesis of modified oligonucleotides, which are essential for studying nucleic acid interactions and functions.

    Biology: The compound is used in the development of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.

    Medicine: It has potential therapeutic applications, including the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of nucleic acid-based diagnostics and therapeutics

Mechanism of Action

The mechanism of action of 2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine involves its incorporation into nucleic acids. The amino group at the 2’ position allows for the formation of stable hydrogen bonds with complementary nucleotides, enhancing the stability and specificity of nucleic acid interactions. The DMT protecting group facilitates the selective deprotection and coupling of nucleotides during oligonucleotide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine is unique due to the combination of modifications at the 2’, 5’, and 5 positions. This combination enhances its stability and functionality in nucleic acid synthesis and therapeutic applications .

Properties

Molecular Formula

C31H33N3O7

Molecular Weight

559.6 g/mol

IUPAC Name

1-[3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C31H33N3O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18,32H2,1-3H3,(H,33,36,37)

InChI Key

TUSABYUHVBHWDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)N

Origin of Product

United States

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